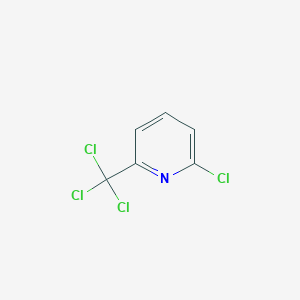
Nitrapyrin
Cat. No. B159567
M. Wt: 230.9 g/mol
InChI Key: DCUJJWWUNKIJPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04260766
Procedure details


A mixture of 23.1 g (0.10 mole) of 2-chloro-6-(trichloromethyl)pyridine, 10.0 g of methanol, 15.0 g of concentrated hydrochloric acid and 40.0 g (0.20 mole) of ferrous chloride as the tetrahydrate was stirred while heating to reflux. The mixture was a slurry which slowly became fluid and a two-phase liquid mixture resulted after 15 minutes. The mixture was maintained under reflux conditions (80°-90° C.) for one and one-half hours and then cooled to ~45° C. The mixture was extracted with 50 ml of methylene chloride and then 20 ml of water. The extracts were combined and the organic phase separated. Further dilution of the aqueous phase with water and extraction with 20 ml of methylene chloride gave an oil which was combined with the main extract and washed once with water. The crude product mixture was recovered in a yield of 88 g and after drying over anhydrous sodium sulfate, analyzed by glc. This analysis showed the mix to contain 82 percent 2-chloro-6-(dichloromethyl)pyridine, 4 percent 2-chloro-6-(trichloromethyl)pyridine and ~14 percent unresolved impurities.


[Compound]
Name
ferrous chloride
Quantity
40 g
Type
reactant
Reaction Step One

[Compound]
Name
tetrahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8](Cl)([Cl:10])[Cl:9])[N:3]=1.Cl>CO>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH:8]([Cl:10])[Cl:9])[N:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
23.1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CC=C1)C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
[Compound]
|
Name
|
ferrous chloride
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
tetrahydrate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while heating to reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a two-phase liquid mixture resulted after 15 minutes
|
|
Duration
|
15 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was maintained under reflux conditions (80°-90° C.) for one and one-half hours
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to ~45° C
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with 50 ml of methylene chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Further dilution of the aqueous phase with water and extraction with 20 ml of methylene chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave an oil which
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
main extract
|
WASH
|
Type
|
WASH
|
|
Details
|
washed once with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product mixture was recovered in a yield of 88 g
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
after drying over anhydrous sodium sulfate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mix
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=NC(=CC=C1)C(Cl)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
